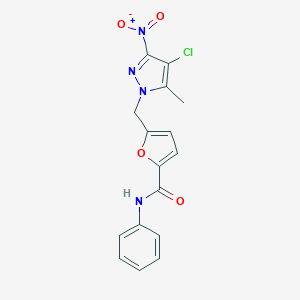
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to have anticancer properties, and it has been used in various studies to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide involves its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase. This inhibition leads to the suppression of cancer cell growth and the potential treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the activity of acetylcholinesterase, tyrosine kinase, and other enzymes involved in the progression of diseases. Additionally, this compound has been shown to have anticancer properties and has been used to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide in lab experiments include its potential applications in medicine and biotechnology. This compound has been shown to have anticancer properties and has been used to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in treating Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide. One direction is to study its potential use in treating other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Other future directions include the development of more efficient synthesis methods and the study of its potential use in biotechnology, such as in the development of biosensors and other diagnostic tools.
Conclusion
This compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential use in treating other diseases and in biotechnology.
Métodos De Síntesis
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide can be synthesized using several methods, including the reaction of 5-nitro-2-methylbenzoyl chloride with 1-ethyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 5-nitro-2-methylbenzoic acid with 1-ethyl-1H-pyrazole-5-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with bromine to obtain this compound.
Propiedades
Fórmula molecular |
C13H13BrN4O3 |
|---|---|
Peso molecular |
353.17 g/mol |
Nombre IUPAC |
4-bromo-2-ethyl-N-(2-methyl-5-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O3/c1-3-17-12(10(14)7-15-17)13(19)16-11-6-9(18(20)21)5-4-8(11)2/h4-7H,3H2,1-2H3,(H,16,19) |
Clave InChI |
MPFMIFFTLBLJEZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)